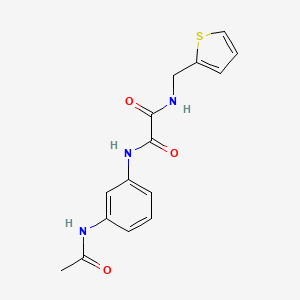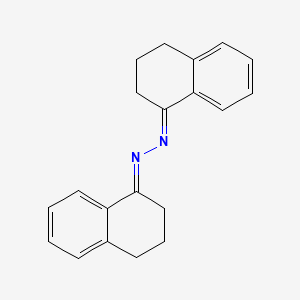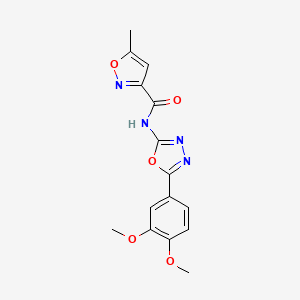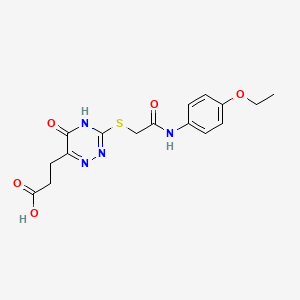![molecular formula C16H15ClOS B2616905 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone CAS No. 882748-89-2](/img/structure/B2616905.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone” is a chemical compound with the molecular formula C16H15ClO3S . It’s a derivative of the 1,3,4-thiadiazole moiety, which is known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanone group attached to a 4-chlorophenyl group and a 4-methylphenyl group via a sulfanyl linkage . The compound has a molecular weight of 322.8 g/mol .科学的研究の応用
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the structure and function of proteins, as well as for the synthesis of compounds for use in drug development. Additionally, this compound has been found to be useful for studying the effects of environmental pollutants on the environment, as well as for the development of novel materials.
作用機序
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is not yet fully understood. However, it is believed that the compound acts by binding to proteins and altering their structure and function. This binding is thought to be mediated by the compound’s chlorine atom, which has a high affinity for proteins. Additionally, this compound is believed to interact with other molecules in the cell, such as DNA and RNA, which could potentially affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound can affect the activity of certain enzymes, as well as the expression of certain genes. Additionally, this compound has been found to have an effect on the growth and development of cells, as well as on the production of certain hormones.
実験室実験の利点と制限
The advantages of using 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone in lab experiments include its low cost and relative ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. For example, the compound is toxic and should be handled with care. Additionally, the compound is not soluble in water, which can make it difficult to work with.
将来の方向性
There are a variety of potential future directions for the use of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone. These include further studies into the compound’s mechanism of action, as well as its potential applications in drug development and environmental protection. Additionally, this compound could be used to study the effects of environmental pollutants on the environment, as well as for the development of novel materials. Finally, this compound could be used to study the structure and function of proteins and other molecules in the cell.
合成法
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is synthesized using a multi-step process that involves the reaction of 4-chlorophenylsulfonyl chloride and 4-methylphenyl-1-propanone. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The product of the reaction is a mixture of this compound and 4-chlorophenylsulfonyl-1-propanone. This mixture is then purified by column chromatography to obtain pure this compound.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYHKPUZCXCFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)
![N-(4-acetylphenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2616824.png)
![N-(4-(3-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2616827.png)


![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)
![N-[4-(dimethylamino)benzyl]valine](/img/structure/B2616831.png)

![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)



